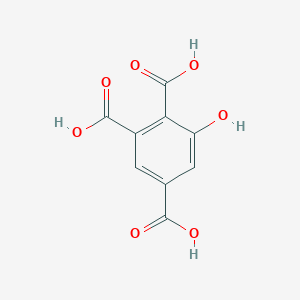

6-Hydroxybenzene-1,2,4-tricarboxylic acid

Beschreibung

6-Hydroxybenzene-1,2,4-tricarboxylic acid is a substituted benzene derivative featuring three carboxylic acid groups at positions 1, 2, and 4, along with a hydroxyl group at position 4. Benzene-tricarboxylic acids are notable for their chelating properties, which enable interactions with metal ions, making them relevant in materials science and industrial applications . The hydroxyl group at position 6 introduces additional polarity and hydrogen-bonding capacity, which may influence solubility and reactivity compared to non-hydroxylated analogs.

Eigenschaften

CAS-Nummer |

113665-35-3 |

|---|---|

Molekularformel |

C9H6O7 |

Molekulargewicht |

226.14 g/mol |

IUPAC-Name |

6-hydroxybenzene-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C9H6O7/c10-5-2-3(7(11)12)1-4(8(13)14)6(5)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) |

InChI-Schlüssel |

ZMPSHRMZKUPMOM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Hydroxybenzene-1,2,4-tricarboxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 6-hydroxybenzene-1,2,4-tricarboxylic acid often involves the use of catalytic processes to enhance efficiency and reduce costs. Catalysts such as vanadium pentoxide (V2O5) can be employed to facilitate the oxidation of 1,2,4-trimethylbenzene. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Formation of 6-ketobenzene-1,2,4-tricarboxylic acid.

Reduction: Formation of 6-hydroxybenzene-1,2,4-tricarboxylic alcohol.

Substitution: Formation of 6-halobenzene-1,2,4-tricarboxylic acid.

Wissenschaftliche Forschungsanwendungen

6-Hydroxybenzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Wirkmechanismus

The mechanism of action of 6-hydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and coordinate with metal ions. This interaction can modulate enzyme activities and influence biochemical pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

5-Hydroxybenzene-1,2,4-tricarboxylic Acid

- Structure : Differs in hydroxyl group position (5 vs. 6).

- Role: Used in synthesizing biphenyl intermediates for immunotherapeutic agents (e.g., PD-1/PD-L1 inhibitors) via Suzuki-Miyaura coupling .

- Reactivity : The meta-positioned hydroxyl group (5-hydroxy) may alter electronic effects during reactions compared to the para-oriented 6-hydroxy isomer.

3,6-Dichlorobenzene-1,2,4-tricarboxylic Acid

2-Phosphonobutane-1,2,4-tricarboxylic Acid (PBTCA)

(2Z)-But-1-ene-1,2,4-tricarboxylic Acid

- Structure : An unsaturated aliphatic tricarboxylic acid derived from citric acid dehydration .

- Role: Intermediate in citric acid trans-esterification reactions, forming water-soluble yellow monomers during polymerization .

Physicochemical and Application Comparisons

Key Observations :

- Aromatic vs. Aliphatic Backbones : Aromatic derivatives (e.g., 6-hydroxybenzene) are more rigid, favoring coordination chemistry, while aliphatic analogs (e.g., PBTCA) excel in industrial scalability and stability.

- Functional Groups : Phosphonate groups (PBTCA) enhance metal-binding efficiency over hydroxyl or carboxylate groups alone. Chlorine substituents reduce solubility but increase molecular stability .

- Biological vs. Industrial Use : Hydroxy-substituted benzene-tricarboxylic acids are niche intermediates in drug synthesis, whereas phosphonates dominate large-scale water treatment .

Research Findings and Industrial Relevance

- PBTCA : Demonstrated >90% calcium sulfate scale inhibition at 10 ppm concentration in simulated seawater, outperforming HEDP and polyaspartic acid .

- Citric Acid Derivatives : Dehydration products like (2Z)-but-1-ene-1,2,4-tricarboxylic acid form yellow polymers under acidic conditions, critical for biodiesel production .

- 3,6-Dichloro Derivative: Limited solubility restricts its use to specialized material research, though its structural rigidity may benefit crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.